![molecular formula C17H17N3O3S2 B2676808 Methyl 4-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate CAS No. 477505-70-7](/img/structure/B2676808.png)

Methyl 4-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

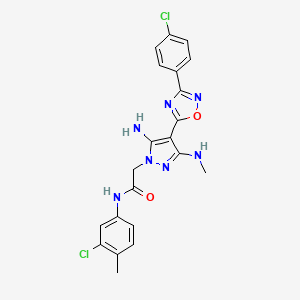

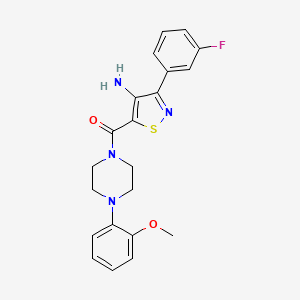

“Methyl 4-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate” is a chemical compound with the molecular formula C17H17N3O3S2 and a molecular weight of 375.46. It is a derivative of tetrahydrobenzo[d]thiazoles .

Synthesis Analysis

The synthesis of tetrahydrobenzo[d]thiazol-2-yl derivatives, which are the core structure of the compound, involves the reaction of 2-bromodimedone with cyanothioacetamide . The reactivity of the resulting compound towards some chemical reagents produces different heterocyclic derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by a tetrahydrobenzo[d]thiazol-2-yl moiety attached to a carbamothioyl group, which is further attached to a carbamoyl group. The carbamoyl group is then linked to a benzoate group.Chemical Reactions Analysis

The reactivity of the tetrahydrobenzo[d]thiazol-2-yl derivative towards some chemical reagents was observed to produce different heterocyclic derivatives . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .Scientific Research Applications

Structural and Conformational Analysis

Channar et al. (2020) conducted a study on O-methyl (4-fluorobenzoyl)carbamothioate and O-methyl (4-methylbenzoyl)carbamothioate, focusing on their structural and conformational properties. Through single-crystal X-ray diffraction and quantum chemical calculations, the study revealed a rich conformational landscape around the central carbamothioate group. This research underscores the significance of chalcogen⋯chalcogen interactions in determining molecular conformation, which is relevant for designing molecules with specific structural requirements in scientific applications (Channar et al., 2020).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of new liquid crystals containing tetrazole groups were explored by Muhammad Tariq et al. (2013). These compounds exhibit nematic and smectic mesophases, highlighting their potential for use in liquid crystal displays and other electronic applications. The study demonstrates the versatility of benzothiazole derivatives in synthesizing materials with desirable electronic properties (Muhammad Tariq et al., 2013).

Agricultural Applications

In the realm of agriculture, Campos et al. (2015) developed solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole. These carrier systems aim to enhance the efficacy of fungicides, reduce environmental toxicity, and improve the stability of active ingredients. This research illustrates the potential of methyl benzoate derivatives in creating more efficient and sustainable agricultural treatments (Campos et al., 2015).

Photodynamic Therapy

Pişkin et al. (2020) synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base. This compound exhibits high singlet oxygen quantum yield, making it a promising candidate for photodynamic therapy in cancer treatment. The study highlights the application of benzothiazole derivatives in the development of new photosensitizers for medical use (Pişkin et al., 2020).

Drug Discovery Building Blocks

Durcik et al. (2020) presented an efficient synthesis pathway for methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates. These building blocks offer versatility for substitution at four different positions, facilitating the exploration of chemical space in drug discovery. This research demonstrates the importance of benzothiazole derivatives as foundational components in the search for new therapeutic agents (Durcik et al., 2020).

Mechanism of Action

properties

IUPAC Name |

methyl 4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamothioylcarbamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S2/c1-23-15(22)11-8-6-10(7-9-11)14(21)19-16(24)20-17-18-12-4-2-3-5-13(12)25-17/h6-9H,2-5H2,1H3,(H2,18,19,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPNFSFXAOXXPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC3=C(S2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-2-ylmethyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2676729.png)

![2-chloro-N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2676734.png)

![methyl 2-(5-chlorothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2676740.png)

![7-methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amine](/img/structure/B2676741.png)

![2-amino-N-(4-fluorobenzyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2676744.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2676746.png)